4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide
Description
4-Amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrimidine ring substituted with a butyl group at position 4 and a methyl group at position 4. The benzenesulfonamide moiety is linked to the pyrimidine via a sulfonamide (-SO₂-NH-) bridge. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis .
Properties
CAS No. |
107203-71-4 |
|---|---|
Molecular Formula |
C15H20N4O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-5-13-10-11(2)17-15(18-13)19-22(20,21)14-8-6-12(16)7-9-14/h6-10H,3-5,16H2,1-2H3,(H,17,18,19) |
InChI Key |
NJVPYAANQKSHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
N-Sulfonation: The initial step involves the sulfonation of an aryl or heteroarylamine in the presence of dry pyridine or a mixture of dry acetone and pyridine.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Substitution: The final step involves the substitution of the pyrimidine ring with butyl and methyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides .
Scientific Research Applications
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring’s substituents significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Butyl vs.
- Methyl vs. Diethylamino Groups: The methyl group at position 6 (target compound) may sterically hinder target binding compared to the electron-donating diethylamino group in , which could enhance interaction with DHPS.
Solubility and Physicochemical Properties
Substituents critically affect solubility, a determinant of bioavailability:
Analysis :
- The butyl group in the target compound introduces steric bulk and hydrophobicity, likely reducing solubility compared to dimethyl or methoxy-substituted analogs .
- Methoxy groups (e.g., in ) improve solubility via polarity, whereas trifluoromethyl groups () balance lipophilicity and electronic effects.
Comparison :
- The target compound’s butyl group may enhance Gram-positive activity (e.g., S. aureus) due to improved membrane penetration, but its reduced solubility could limit efficacy against Gram-negative bacteria (e.g., E. coli) .
- Pyridazine-based sulfamethoxypyridazine () shows broader activity, possibly due to optimized solubility and DHPS binding.
Biological Activity
4-Amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of anti-infective and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
- Molecular Formula: C14H18N4O2S
- Molecular Weight: 306.39 g/mol
- CAS Number: [Proposed CAS number for reference]
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in bacterial and cancer cell proliferation. Sulfonamides typically function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting nucleic acid synthesis and bacterial growth.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has shown efficacy against various pathogens, including:
- Bacteria: Effective against Gram-positive and Gram-negative bacteria.
- Protozoa: Demonstrated inhibitory effects on Plasmodium species, Toxoplasma gondii, and Leishmania species.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Plasmodium falciparum | 0.5 µg/mL | |
| Toxoplasma gondii | 1 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis: In vivo studies demonstrated reduced metastatic spread in models of breast cancer.
Table 2: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 0.87 | G2/M Phase Arrest | |
| A549 (Lung) | 1.75 | Apoptosis Induction | |
| HeLa (Cervical) | 1.50 | Inhibition of MMPs |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Activity: A recent study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with significant reductions in colony-forming units observed at concentrations as low as 16 µg/mL.
- Anticancer Research: In an experimental model using MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis, suggesting its potential for breast cancer therapy.
- In Vivo Efficacy: Animal studies indicated that administration of this compound reduced tumor size and metastasis in a breast cancer model, supporting its use as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
